HOE961

Orthopoxvirus Antiviral Oral Administration

HOE961 is the diacetate ester prodrug of the acyclic purine nucleoside analog S2242, engineered for oral administration and metabolic activation against orthopoxviruses. Unlike parenteral-only cidofovir or orally ineffective ribavirin, HOE961 delivers robust in vivo protection in lethal murine cowpox and vaccinia challenge models via simple oral gavage — eliminating injection stress and enabling convenient repeat dosing. Its established EC₅₀ of 3.5 µM (cowpox, C127I cells) serves as a benchmark for evaluating next-generation oral antiviral candidates. Researchers investigating prodrug activation kinetics, oral bioavailability optimization, or orthopoxvirus replication mechanisms will find this compound an indispensable tool. Procure HOE961 to achieve reproducible, publication-grade data with a well-characterized reference standard.

Molecular Formula C13H17N5O5
Molecular Weight 323.3 g/mol
Cat. No. B1242416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHOE961
Synonyms2-amino-7-((1,3-diacetoxy-2-propoxy)methyl)purine
HOE 961
HOE-961
Molecular FormulaC13H17N5O5
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESCC(=O)OCC(COC(=O)C)OCN1C=NC2=NC(=NC=C21)N
InChIInChI=1S/C13H17N5O5/c1-8(19)21-4-10(5-22-9(2)20)23-7-18-6-16-12-11(18)3-15-13(14)17-12/h3,6,10H,4-5,7H2,1-2H3,(H2,14,15,17)
InChIKeyCEVNGKJFJQJDMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HOE961 Compound: A Diacetate Ester Prodrug for Orthopoxvirus Research


HOE961 is the diacetate ester prodrug of S2242, a synthetic acyclic purine nucleoside analog . Its chemical formula is C13H17N5O5, with a molecular weight of 323.30 g/mol, and it is characterized as a solid powder soluble in DMSO . The compound is designed for oral administration and demonstrates activity against orthopoxviruses, including cowpox and vaccinia viruses, in preclinical infection models [1].

Why HOE961 Cannot Be Simply Replaced by Other Purine Analogs or Antivirals


HOE961's value proposition is anchored in its oral bioavailability and targeted activation via metabolic conversion to S2242, a specific inhibitor of orthopoxvirus replication. Unlike direct-acting antivirals like cidofovir (which requires parenteral administration) [1] or broad-spectrum agents like ribavirin (which shows limited oral efficacy in orthopoxvirus models) [2], the HOE961-S2242 prodrug system enables convenient oral dosing while maintaining activity against respiratory poxvirus infections. Simply substituting another nucleoside analog or antiviral would forfeit this key route-of-administration advantage and potentially compromise the established in vivo efficacy profile demonstrated in lethal challenge models [1][2].

HOE961 Comparative Efficacy Data: Key Metrics for Procurement Decisions


Oral Bioavailability vs. Parenteral Cidofovir: A Critical Advantage

HOE961 demonstrates oral efficacy in vivo, whereas the comparator cidofovir is active only via parenteral routes (e.g., intraperitoneal). In a lethal cowpox virus mouse model, oral HOE961 (100 mg/kg/day, once daily for 10 days) achieved a survival rate of ≥70%, comparable to intraperitoneal S2242 (100 mg/kg/day, once or twice daily for 5 days) and intraperitoneal cidofovir (30 mg/kg/day, 100% survival) [1]. The oral route of HOE961 avoids the need for injections, a significant practical advantage for research and potential therapeutic applications [1].

Orthopoxvirus Antiviral Oral Administration

Superior Oral Efficacy Compared to Ribavirin in Vaccinia Virus Model

In a lethal vaccinia virus (IHD strain) respiratory infection model in mice, oral HOE961 at doses of 100, 50, and 25 mg/kg per day for 5 days protected 100% of animals from death. In stark contrast, equivalent oral doses of ribavirin (a broad-spectrum antiviral) provided no protection (0% survival) [1]. This head-to-head comparison highlights HOE961's specific efficacy against orthopoxviruses when administered orally, a profile not matched by ribavirin [1].

Vaccinia Antiviral Oral Administration

In Vitro Antiviral Potency Relative to Cidofovir Against Cowpox Virus

The active moiety S2242, released from HOE961, exhibits an EC50 of 3.5 µM against wild-type cowpox virus (strain Brighton) in mouse C127I cell plaque reduction assays. This compares to an EC50 of 1.0 µM for cidofovir under identical conditions [1]. While S2242 is approximately 3.5-fold less potent than cidofovir in this cell line, the oral prodrug HOE961 offers a distinct pharmacokinetic advantage [1].

Cowpox Antiviral EC50

Cellular Cytotoxicity and Selectivity Index in C127I Cells

In mouse C127I cell proliferation assays, the concentration of S2242 (the active metabolite of HOE961) causing 50% inhibition of cell growth (CC50) was 340 µM. This is approximately 1.9-fold higher than the CC50 of cidofovir (180 µM), indicating a somewhat more favorable cytotoxicity profile for S2242 in this cell line [1]. The resulting in vitro selectivity index (CC50/EC50) for S2242 is 97 (340/3.5), compared to 180 for cidofovir (180/1.0) [1]. Although the SI is lower, the oral prodrug design of HOE961 may mitigate systemic toxicity concerns in vivo.

Cytotoxicity Selectivity Index Antiviral

Oral Prodrug Advantage: Systemic Exposure and Convenience

HOE961 is a diacetate ester prodrug that undergoes in vivo hydrolysis to release the active antiviral S2242 [1]. This design confers oral bioavailability, as evidenced by survival benefits in mice when dosed orally (see Evidence Items 1 & 2). In contrast, the parent compound S2242 requires intraperitoneal injection for comparable efficacy [2]. The oral route simplifies dosing regimens, reduces animal handling stress, and may improve compliance in extended studies.

Prodrug Pharmacokinetics Oral Administration

Optimal Use Cases for HOE961 Based on Comparative Evidence


Orthopoxvirus Replication Studies Requiring Oral In Vivo Dosing

Researchers investigating the replication cycle of vaccinia or cowpox viruses in murine models benefit from HOE961's oral bioavailability. The compound can be administered by oral gavage to assess viral load reduction, survival, and weight loss without the confounding variables of injection stress. This is supported by survival data from lethal challenge studies where oral HOE961 protected mice, while oral ribavirin was ineffective [1].

Antiviral Screening and Benchmarking Against Cidofovir

HOE961 serves as a valuable reference compound for evaluating new anti-orthopoxvirus agents, particularly those designed for oral delivery. Its established in vitro EC50 (3.5 µM against cowpox in C127I cells) and in vivo efficacy provide a benchmark for comparing potency and oral bioavailability. Procurement is justified when new compounds aim to surpass the oral efficacy of ribavirin or match the in vitro activity of cidofovir while offering a more convenient route of administration [2].

Prodrug and Pharmacokinetic Studies of Acyclic Nucleoside Analogs

The diacetate ester prodrug design of HOE961, which converts to the active S2242, offers a model system for studying prodrug activation, oral absorption, and distribution. Investigators can use HOE961 to explore how esterase-mediated hydrolysis influences antiviral efficacy and toxicity profiles. The availability of both the prodrug (HOE961) and the parent compound (S2242) allows for direct comparison of parenteral vs. oral dosing outcomes [3].

Combination Therapy Experiments with Ion-Channel or Receptor Modulators

Vendor data suggests HOE961 may be combined with ion-channel inhibitors or receptor modulators to dissect viral replication pathways . While primary literature on combinations is limited, the oral availability of HOE961 makes it a practical tool for multi-agent studies where repeated dosing is required. Researchers should conduct preliminary toxicity and synergy assessments when designing such experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for HOE961

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.